molecular formula C8H6F3N3S B3165348 2-Hydrazino-4-(trifluoromethyl)-1,3-benzothiazole CAS No. 898748-11-3

2-Hydrazino-4-(trifluoromethyl)-1,3-benzothiazole

Cat. No.: B3165348
CAS No.: 898748-11-3
M. Wt: 233.22 g/mol
InChI Key: BGQDPZBYKOKPPU-UHFFFAOYSA-N
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Description

2-Hydrazino-4-(trifluoromethyl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a hydrazino group at the 2-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-4-(trifluoromethyl)-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Hydrazination: The hydrazino group is introduced by reacting the intermediate compound with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-4-(trifluoromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the hydrazino group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under appropriate conditions.

Major Products

    Oxidation Products: Azo and azoxy derivatives.

    Reduction Products: Dihydrobenzothiazole derivatives.

    Substitution Products: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-Hydrazino-4-(trifluoromethyl)-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-Hydrazino-4-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: It may influence pathways related to cell proliferation, apoptosis, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazino-4-(trifluoromethyl)pyrimidine
  • 2-Hydrazino-4-(trifluoromethyl)quinoline
  • 2-Hydrazino-4-(trifluoromethyl)benzoxazole

Comparison

Compared to these similar compounds, 2-Hydrazino-4-(trifluoromethyl)-1,3-benzothiazole is unique due to its benzothiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.

Properties

IUPAC Name

[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3S/c9-8(10,11)4-2-1-3-5-6(4)13-7(14-12)15-5/h1-3H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQDPZBYKOKPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253827
Record name 2-Hydrazinyl-4-(trifluoromethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898748-11-3
Record name 2-Hydrazinyl-4-(trifluoromethyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898748-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-4-(trifluoromethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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